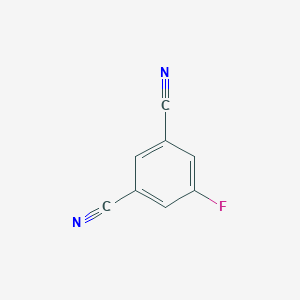
1-(1H-indol-3-yl)ethanamine
Overview
Description
1-(1H-indol-3-yl)ethanamine, also known as tryptamine, is an organic compound that belongs to the class of indole alkaloids. It is found naturally in plants, fungi, and animals, including humans. Tryptamine is a structural analog of the amino acid tryptophan and serves as a precursor to several important biomolecules, including neurotransmitters like serotonin and melatonin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)ethanamine can be synthesized through various methods. One common approach involves the decarboxylation of tryptophan using a strong base like sodium hydroxide or potassium hydroxide under high-temperature conditions . Another method includes the reduction of indole-3-acetaldehyde using reducing agents such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, including the fermentation of tryptophan-producing microorganisms. These methods are preferred due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: 1-(1H-indol-3-yl)ethanol.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
1-(1H-indol-3-yl)ethanamine exerts its effects primarily through its role as a precursor to neurotransmitters. It is converted into serotonin and melatonin, which are involved in regulating mood, sleep, and other physiological processes. The compound interacts with various receptors in the brain, including serotonin receptors, to modulate neurotransmission and influence behavior .
Comparison with Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter derived from tryptamine, involved in mood regulation and other functions.
Melatonin (N-acetyl-5-methoxytryptamine): A hormone derived from tryptamine, involved in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone derived from tryptamine, involved in plant growth and development.
Uniqueness: 1-(1H-indol-3-yl)ethanamine is unique due to its dual role as a precursor to both neurotransmitters and plant hormones. This versatility makes it a valuable compound in both biological and chemical research .
Properties
IUPAC Name |
1-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMNLNTLNOVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388485 | |
| Record name | 1-(1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19955-83-0 | |
| Record name | 1-(1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mechanism of action of 1-(1H-indol-3-yl)ethanamine derivatives against bacteria?
A1: While some this compound derivatives show modest intrinsic antibacterial activity, many act by inhibiting the NorA efflux pump in Staphylococcus aureus [, ]. This pump is known to expel antibiotics, including fluoroquinolones, from bacterial cells, contributing to antibiotic resistance. By inhibiting NorA, these compounds can restore the activity of antibiotics like ciprofloxacin against resistant strains [, ].
Q2: How does the structure of this compound derivatives influence their activity against the NorA efflux pump?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can significantly impact NorA inhibition potency []. For instance, halogenation at the 5-position of the indole core, particularly with iodine, enhances the inhibitory activity against the NorA pump []. Additionally, the presence of an aldonitrone group also appears to be beneficial for this activity [].
Q3: Have any this compound derivatives demonstrated promising activity against drug-resistant Staphylococcus aureus?
A3: Yes, research has identified several derivatives with potent activity against S. aureus strains overexpressing the NorA efflux pump, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) []. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) between 1 and 4 mg/L against these resistant strains [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
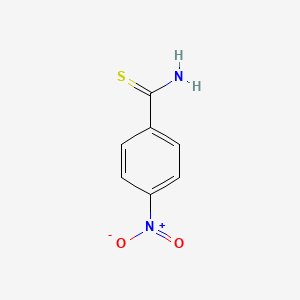
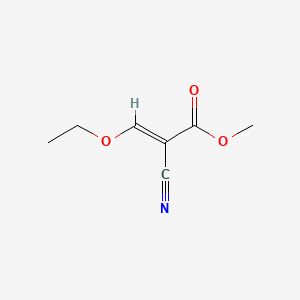
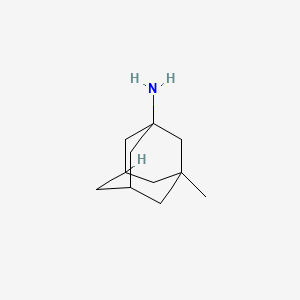


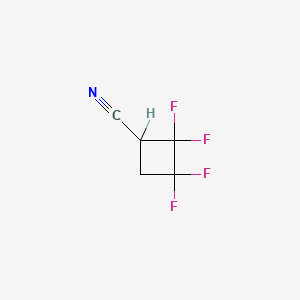
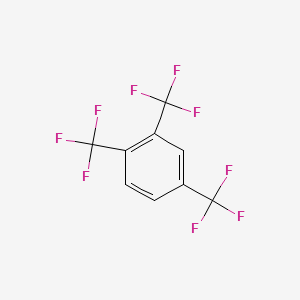
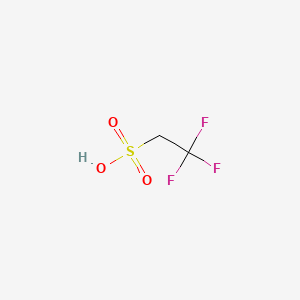

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
